molecular formula C23H16ClNO3 B12168927 (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B12168927
M. Wt: 389.8 g/mol
InChI Key: SSJLHXSXPBJFGF-XMHGGMMESA-N
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Description

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that features a benzoxazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid or its derivatives under acidic conditions.

    Aldol Condensation: The key step involves an aldol condensation reaction between the benzoxazole derivative and the appropriate aldehyde (4-chlorobenzaldehyde) in the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties and can be explored as a potential drug candidate.

Medicine

    Anti-inflammatory Agents: The compound’s structure suggests potential anti-inflammatory activity, making it a candidate for drug development.

Industry

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exerts its effects depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation.

    Catalytic Activity: As a ligand, the compound can coordinate with metal ions, altering their electronic properties and enhancing their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methyl group instead of a chlorine atom.

    (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C23H16ClNO3

Molecular Weight

389.8 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H16ClNO3/c1-27-18-12-8-16(9-13-18)22(26)19(14-15-6-10-17(24)11-7-15)23-25-20-4-2-3-5-21(20)28-23/h2-14H,1H3/b19-14+

InChI Key

SSJLHXSXPBJFGF-XMHGGMMESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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